2-(7-Ethylindolin-3-yl)ethanol
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Overview
Description
2-(7-Ethylindolin-3-yl)ethanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals The structure of this compound consists of an indole ring system with an ethyl group at the 7-position and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Ethylindolin-3-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 7-ethylindole with ethylene oxide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Ethylindolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(7-Ethylindolin-3-yl)acetaldehyde or 2-(7-Ethylindolin-3-yl)acetic acid.
Reduction: 2-(7-Ethylindolin-3-yl)ethane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Ethylindolin-3-yl)ethanol involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The ethanol group can also enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(7-Methylindolin-3-yl)ethanol: Similar structure with a methyl group instead of an ethyl group.
2-(7-Propylindolin-3-yl)ethanol: Similar structure with a propyl group instead of an ethyl group.
2-(7-Isopropylindolin-3-yl)ethanol: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
2-(7-Ethylindolin-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 7-position and the ethanol group at the 3-position provides distinct properties compared to other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(7-ethyl-2,3-dihydro-1H-indol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,10,13-14H,2,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGTUYNOTUVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CN2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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